9-Allyl-9H-carbazole

Catalog No.
S675031
CAS No.
3998-04-7
M.F
C15H13N
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Allyl-9H-carbazole

CAS Number

3998-04-7

Product Name

9-Allyl-9H-carbazole

IUPAC Name

9-prop-2-enylcarbazole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10H,1,11H2

InChI Key

GHBQLFWTMLRYKN-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=CC=CC=C31

Synthesis and Characterization:

9-Allyl-9H-carbazole is an organic molecule synthesized through various methods, including the Ullmann reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Research articles describe its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry [, , ].

Potential Applications:

Research explores the potential applications of 9-Allyl-9H-carbazole in various scientific fields:

  • Organic Light-Emitting Diodes (OLEDs): Studies investigate its use as a host material or dopant in OLEDs due to its photophysical properties like fluorescence and efficient charge transport.
  • Biomedical Research: Research explores its potential for applications in various biological contexts, including studies on its antitumor and neuroprotective activities. However, it is important to note that these are preliminary findings, and further research is needed to understand its potential therapeutic effects and safety profile.
  • Organic Materials Science: Research examines its use in the development of functional organic materials with potential applications in sensors, solar cells, and other fields due to its unique properties like its ability to self-assemble into ordered structures.

Current Research Trends:

Current research trends in 9-Allyl-9H-carbazole research focus on:

  • Developing new synthetic methods for efficient and scalable production.
  • Investigating its structure-property relationships to understand how modifications to its structure affect its properties and potential applications.
  • Exploring its potential for various technological applications, including further research in OLEDs, organic materials science, and biomedical fields.

9-Allyl-9H-carbazole is a chemical compound with the molecular formula C15H13N. It belongs to the carbazole family, which is known for its distinctive aromatic structure. This compound features an allyl group attached to the nitrogen atom of the carbazole ring, enhancing its reactivity and potential applications in various fields, including organic electronics and medicinal chemistry.

The mechanism of action of 9-Allyl-9H-carbazole is not yet fully understood. Research suggests it may have potential applications in organic electronics and optoelectronic devices due to its electronic properties []. However, the specific mechanisms involved in these applications require further investigation.

The chemical behavior of 9-Allyl-9H-carbazole is influenced by its structure, particularly the presence of the allyl group. It can undergo various reactions, including:

  • Electrophilic Substitution: The aromatic nature of the carbazole allows for electrophilic substitution reactions, which can lead to the formation of diverse derivatives.
  • Oxidation: 9-Allyl-9H-carbazole can be oxidized to form cation radicals. These radicals may couple with other radicals or the parent molecule to yield more complex structures, such as dicarbazyl derivatives .
  • Reduction: The compound can also participate in reduction reactions, which may alter its electronic properties and enhance its utility in electronic applications.

Research indicates that compounds related to 9-Allyl-9H-carbazole exhibit various biological activities. Some studies have highlighted its potential neuroprotective properties, suggesting that it may influence neuronal health and function . The structural features of the compound contribute to its ability to interact with biological systems, potentially affecting pathways involved in neuroprotection.

Several methods have been developed for synthesizing 9-Allyl-9H-carbazole:

  • Allylation of Carbazole: This method involves the direct allylation of carbazole using appropriate reagents under controlled conditions.
  • Multi-step Synthesis: The synthesis may also be achieved through multi-step processes involving intermediate compounds that are subsequently transformed into 9-Allyl-9H-carbazole.
  • Catalytic Methods: Recent advancements include catalytic approaches that enhance yield and selectivity during the synthesis process.

9-Allyl-9H-carbazole has several notable applications:

  • Organic Electronics: It is used in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable electronic properties.
  • Fluorescent Materials: The compound can be incorporated into materials designed for fluorescence applications, enhancing their optical characteristics.
  • Medicinal Chemistry: Its potential neuroprotective effects make it a candidate for developing therapeutic agents targeting neurodegenerative diseases.

Interaction studies have focused on how 9-Allyl-9H-carbazole interacts with biological membranes and other molecular systems. Molecular dynamics simulations have shown that derivatives of carbazole can migrate between phases (e.g., octanol-water interfaces), indicating their potential bioavailability and interaction dynamics within biological systems . Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with 9-Allyl-9H-carbazole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
9-MethylcarbazoleC13H11NExhibits different electronic properties due to methyl substitution.
3-Amino-9H-carbazoleC13H12N2Contains an amino group, altering its reactivity and biological activity.
1-Methyl-9H-carbazoleC14H13NAffects solubility and interaction with biological systems differently than 9-Allyl-9H-carbazole.
3,6-DimethylcarbazoleC15H15NProvides enhanced stability and unique optical properties compared to 9-Allyl-9H-carbazole.

Uniqueness of 9-Allyl-9H-Carbazole

What sets 9-Allyl-9H-carbazole apart from these similar compounds is primarily its allyl substitution at the nitrogen position, which enhances its reactivity and potential applications in organic synthesis and materials science. This unique structural feature enables it to participate in specific reactions that may not be feasible for other carbazole derivatives, positioning it as a valuable compound in both research and industrial applications.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-allylcarbazole

Dates

Modify: 2023-08-15

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